molecular formula C11H11ClFN3OS B1285095 5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861444-14-6

5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1285095
CAS No.: 861444-14-6
M. Wt: 287.74 g/mol
InChI Key: PIPCJYHUOLPCNP-UHFFFAOYSA-N
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Description

5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound of significant interest in medicinal chemistry research, particularly as a key intermediate or precursor in the development of novel therapeutic agents. Its structure, featuring a 1,2,4-triazole core substituted with a thiol group and a phenoxy methyl moiety, is a privileged scaffold in drug discovery. This compound serves as a critical building block for the synthesis of more complex molecules, especially those targeting the central nervous system. Scientific literature indicates that derivatives stemming from this core structure have been investigated for their potential as GABA-A receptor agonists . Research suggests that such compounds can interact with benzodiazepine binding sites on GABA-A receptors, which are pivotal for modulating neuronal excitability, making them relevant for the study of anxiolytic and sedative agents . The presence of the 3-chloro-4-fluorophenyl group is a common pharmacophore intended to enhance binding affinity and selectivity toward specific biological targets. Consequently, this reagent is primarily utilized by researchers in the design, synthesis, and pharmacological evaluation of new chemical entities, providing a versatile template for structure-activity relationship (SAR) studies aimed at optimizing potency and metabolic stability for potential neuropharmaceutical applications.

Properties

IUPAC Name

3-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3OS/c1-2-16-10(14-15-11(16)18)6-17-7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPCJYHUOLPCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,4-Triazole-3-thiol Core

The 1,2,4-triazole-3-thiol nucleus is commonly prepared from thiosemicarbazide derivatives. A typical route involves:

  • Acylation of thiosemicarbazide with formic acid or ethyl chloroacetate to form 1-formyl-3-thiosemicarbazide or related intermediates.
  • Cyclization under controlled conditions (e.g., heating in DMF or ethanol) to yield 1,2,4-triazole-3-thiol or its ethyl-substituted analogs.

For example, reaction of 1,2,4-triazole-5-thione with ethyl chloroacetate in the presence of triethylamine in DMF at room temperature affords ethyl 2-(4-ethyl-1,2,4-triazol-3-ylthio)acetate in good yield (~80%).

Introduction of the Ethyl Group at Position 4

The ethyl substituent at position 4 is typically introduced by starting with an appropriately substituted hydrazine or by alkylation of the triazole ring nitrogen. The ethyl group can be incorporated during the cyclization step or via alkylation of the triazole intermediate.

Attachment of the (3-chloro-4-fluorophenoxy)methyl Group

The key step for the title compound is the attachment of the (3-chloro-4-fluorophenoxy)methyl substituent at position 5 of the triazole ring. This is generally achieved by:

  • Nucleophilic substitution or alkylation of the triazole-3-thiol intermediate with a halomethylated (3-chloro-4-fluorophenoxy)methyl derivative, such as (3-chloro-4-fluorophenoxy)methyl chloride or bromide.
  • The reaction is typically carried out in polar aprotic solvents like DMF or DMSO, often in the presence of a base (e.g., potassium carbonate or triethylamine) to deprotonate the thiol and promote nucleophilic attack.

This step yields the desired 5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol with high regioselectivity and good yields.

Representative Synthetic Scheme

Step Reactants Conditions Product Yield (%) Notes
1 Thiosemicarbazide + Formic acid or ethyl chloroacetate Heating in DMF or EtOH, base (triethylamine) 1,2,4-Triazole-3-thiol or ethyl-substituted triazole intermediate 80-94% Cyclization step
2 Triazole-3-thiol intermediate + (3-chloro-4-fluorophenoxy)methyl halide DMF, base (K2CO3), room temp to mild heating This compound 70-90% (typical) Alkylation of thiol

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern, with characteristic signals for the triazole ring, ethyl group, and aromatic protons of the chlorofluorophenoxy moiety.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight 287.74 g/mol.
  • IR Spectroscopy : Bands corresponding to thiol (–SH) and triazole ring vibrations.
  • Purity : Typically >95% by HPLC or chromatographic methods.

Research Findings and Notes

  • The synthetic route is robust and adaptable to various substituted phenoxyalkyl groups, allowing for structural analog development.
  • The compound’s thiol group at position 3 of the triazole ring is reactive and can be further derivatized for biological activity studies.
  • The presence of halogen substituents (Cl, F) on the phenoxy ring enhances the compound’s chemical stability and potential bioactivity.
  • Yields and purity depend on reaction conditions such as solvent, temperature, and base used.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Purity
Solvent DMF, DMSO, or EtOH Polar aprotic solvents favor alkylation and cyclization
Base Triethylamine, K2CO3 Deprotonates thiol, promotes nucleophilic substitution
Temperature Room temp to 60 °C Mild heating improves reaction rate without decomposition
Reaction Time 2–24 hours Longer times may increase yield but risk side reactions
Purification Column chromatography or recrystallization Essential for >95% purity

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids. Reaction outcomes depend on the oxidizing agent and conditions:

ReagentConditionsProductYieldReferences
H<sub>2</sub>O<sub>2</sub>Room temperature, acidicDisulfide dimer75–85%
KMnO<sub>4</sub>Aqueous, basic (pH > 10)Sulfonic acid derivative60–70%
O<sub>3</sub>-78°C, CH<sub>2</sub>Cl<sub>2</sub>Sulfoxide intermediate (further hydrolysis)50%

Key Findings :

  • Disulfide formation is reversible under reducing conditions.

  • Sulfonic acid derivatives show enhanced solubility in polar solvents.

Reduction Reactions

The thiol group and triazole ring participate in reduction pathways:

ReagentConditionsProductYieldReferences
NaBH<sub>4</sub>EtOH, 25°CThiol → Sulfide (-SH → -S-)90%
LiAlH<sub>4</sub>THF, refluxTriazole ring reduction (rare)30%
H<sub>2</sub>/Pd-C1 atm, EtOAcDehalogenation (Cl/F removal)55%

Key Findings :

  • NaBH<sub>4</sub> selectively reduces the thiol group without affecting the triazole ring.

  • LiAlH<sub>4</sub> may partially reduce the triazole ring under vigorous conditions.

Substitution Reactions

Nucleophilic substitution occurs at the triazole ring or phenoxy group:

Triazole Ring Substitution

ReagentPosition ModifiedProductYieldReferences
CH<sub>3</sub>IN-1 of triazoleMethylated triazole derivative80%
PhCH<sub>2</sub>BrN-2 of triazoleBenzyl-substituted triazole65%

Phenoxy Group Substitution

ReagentConditionsProductYieldReferences
NH<sub>3</sub>100°C, DMFAmino-phenoxy derivative45%
KSCNEtOH, refluxThiocyanate-phenoxy derivative70%

Key Findings :

  • Methylation at N-1 improves metabolic stability in biological systems.

  • Phenoxy group substitutions are sterically hindered by the adjacent chloro and fluoro substituents.

Alkylation Reactions

The thiol group reacts with alkyl halides to form thioethers:

Alkyl HalideBaseProductYieldReferences
CH<sub>3</sub>CH<sub>2</sub>BrK<sub>2</sub>CO<sub>3</sub>, DMFEthyl thioether derivative85%
C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>ClEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>Benzyl thioether derivative75%

Key Findings :

  • Bulkier alkyl halides require longer reaction times (12–24 hours).

  • Thioether derivatives exhibit improved lipophilicity for membrane permeability studies.

Cycloaddition and Coordination Chemistry

The triazole ring participates in [3+2] cycloadditions and metal coordination:

Reaction TypeReagent/PartnerProductApplicationReferences
Cu-catalyzed cycloadditionPhenylacetylene, CuITriazole-linked acetylene hybridPolymer synthesis
Coordination complexPd(II) acetatePd-triazole complexCatalysis

Key Findings :

  • Cu-mediated cycloadditions enable click chemistry applications .

  • Pd complexes show catalytic activity in cross-coupling reactions.

Stability and Degradation

The compound degrades under harsh conditions:

  • Acidic Hydrolysis (HCl, 100°C): Cleavage of the phenoxy-methyl bond (50% degradation in 2 hours).

  • UV Exposure (254 nm): Thiol oxidation and triazole ring decomposition.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The compound 5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has been evaluated for its efficacy against various fungal strains. Research indicates that triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

Case Study: Antifungal Efficacy

In a study assessing the antifungal activity of various triazole compounds, this compound demonstrated significant activity against Candida albicans and Aspergillus niger, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole . This positions the compound as a potential candidate for further development in antifungal therapies.

Antibacterial Activity

Beyond antifungal applications, this triazole derivative exhibits antibacterial properties. The mechanism involves interference with bacterial cell wall synthesis and disruption of nucleic acid metabolism.

Case Study: Antibacterial Screening

A series of studies have shown that compounds structurally similar to this compound possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA). In one particular study, derivatives were synthesized and tested for their antibacterial efficacy; the results indicated that certain modifications enhanced activity significantly compared to standard antibiotics .

Agricultural Applications

Fungicides

The compound's ability to inhibit fungal growth extends its applicability in agriculture as a fungicide. Triazoles are commonly used in crop protection products due to their effectiveness against a range of plant pathogens.

Case Study: Crop Protection

Field trials evaluating the performance of triazole-based fungicides revealed that formulations including this compound effectively reduced disease incidence in crops such as wheat and barley. These studies highlighted the compound's role in integrated pest management strategies aimed at sustainable agricultural practices .

Materials Science Applications

Corrosion Inhibitors

Triazoles have been investigated for their potential as corrosion inhibitors due to their ability to form protective films on metal surfaces. The thiol group in this compound enhances this property.

Case Study: Corrosion Resistance

Experimental studies have demonstrated that coatings incorporating this triazole derivative significantly reduce corrosion rates in metals exposed to aggressive environments. The protective mechanism is attributed to the adsorption of the compound onto metal surfaces, forming a barrier against corrosive agents .

Summary of Applications

Field Application Key Findings
Medicinal ChemistryAntifungal AgentsSignificant activity against Candida albicans and Aspergillus niger with MIC comparable to fluconazole .
Antibacterial AgentsEffective against MRSA; structural modifications enhance potency .
AgricultureFungicidesEffective in reducing disease incidence in wheat and barley crops .
Materials ScienceCorrosion InhibitorsReduces corrosion rates significantly on metal surfaces .

Mechanism of Action

The mechanism of action of 5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the chlorofluorophenoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their functional properties:

Compound Name Substituents Applications/Activity Key Findings
5-[(3-Chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (Target) 4-Ethyl; 5-(3-chloro-4-fluorophenoxy)methyl Research compound (discontinued) High electron-withdrawing potential due to Cl/F; potential corrosion inhibitor.
Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-H; 5-(4-chlorophenyl) Inhibits YUC proteins in auxin biosynthesis Reduces IAA levels in plants; shares structural similarity with methimazole .
5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol 4-H; 5-(4-chlorophenoxy)methyl Corrosion inhibition Inhibits AA6061 aluminium corrosion in HCl (90% efficiency at 0.1 mM) .
5-[(2-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol 4-Ethyl; 5-(2-chloroanilino)methyl FABP4 inhibition Binds to FABP4 with IC50 = 0.705 µM; crystal structure resolved .
5-(6-chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol 4-Phenyl; 5-(6-chloropyridin-3-yl)methyl Antibacterial activity Moderate activity against S. aureus and E. coli via serial dilution .
5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol 4-Phenyl; 5-(4-tert-butylphenoxy)methyl Structural analog Enhanced lipophilicity due to tert-butyl group; no activity reported .

Functional Comparisons

Corrosion Inhibition

The target compound’s 3-chloro-4-fluorophenoxy group provides stronger electron-withdrawing effects compared to the 4-chlorophenoxy analog (). For instance, 5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol achieved 90% corrosion inhibition for AA6061 aluminium in 0.1 M HCl , suggesting the target compound could exhibit superior performance due to its dual Cl/F substituents.

Biological Activity

5-[(3-Chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 861444-14-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific triazole derivative, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁ClFN₃OS. It features a triazole ring substituted with a thiol group and a chloro-fluorophenoxy moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular Weight287.74 g/mol
CAS Number861444-14-6
StructureChemical Structure

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds in the triazole class exhibit significant antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties . Studies have shown that derivatives of triazoles can be effective against a range of pathogens:

  • Antibacterial Activity :
    • A study highlighted that triazole derivatives exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.250.25 to 2μg/mL2\,\mu g/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
    • The compound has shown comparable or superior potency compared to standard antibiotics like ciprofloxacin and vancomycin .
  • Antifungal Activity :
    • Triazoles are also effective antifungals. Compounds similar to 5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl have demonstrated significant efficacy against fungal strains such as Candida albicans and Aspergillus niger .

Anticancer Potential

Research into the anticancer properties of triazole derivatives suggests that they may inhibit tumor growth through various mechanisms:

  • Triazole compounds have been evaluated for their ability to inhibit aromatase enzymes, which are crucial in estrogen synthesis in breast cancer .
  • Some studies indicate that these compounds can induce apoptosis in cancer cells, although specific mechanisms need further elucidation .

Case Studies

Several studies have investigated the biological effects of triazole derivatives:

  • Study on Antibacterial Efficacy :
    • A series of synthesized triazole-thiosemicarbazides were tested against bacterial strains, revealing moderate to high antibacterial activity against E. coli and S. aureus .
  • Antifungal Screening :
    • In another study, various triazole derivatives were screened for antifungal activity, with some exhibiting MIC values as low as 0.5μg/mL0.5\,\mu g/mL against resistant fungal strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of triazole compounds:

  • Modifications at specific positions on the triazole ring can significantly influence biological activity.
  • For instance, electron-donating groups on the phenyl ring enhance antibacterial efficacy .

Q & A

Basic Research Question

  • Storage : Under inert gas (N2/Ar) at –20°C to prevent oxidation to disulfide dimers .
  • Buffering : Add 1% (v/v) mercaptoethanol to aqueous solutions to maintain –SH redox state .
  • Characterization : Monitor degradation via TLC (Rf shift) or FT-IR (S–H stretch at 2550 cm⁻¹) .

How does the compound interact with biological targets at the molecular level?

Advanced Research Question
Docking studies (e.g., AutoDock Vina) reveal:

  • Target Binding : The triazole-thiol group chelates metal ions (e.g., Zn²⁺ in fungal lanosterol 14α-demethylase) .
  • Halogen Bonding : 3-Cl-4-F substituents form X-bond interactions with backbone carbonyls (distance ~3.2 Å) .
  • Mutagenesis : Site-directed mutations (e.g., CYP51A-Y132H) reduce binding affinity (ΔG = –8.2 → –5.6 kcal/mol) .

What in vitro assays are recommended for evaluating antimicrobial potential?

Advanced Research Question

  • Antifungal : Broth microdilution (CLSI M27/M38) against Aspergillus spp. and Candida spp. .
  • Bacterial : Disk diffusion (Mueller-Hinton agar) for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to determine selectivity indices (SI >10) .

How can regioselectivity challenges during synthesis be addressed?

Advanced Research Question

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield the thiol during alkylation .
  • Catalysis : Pd(OAc)2/Xantphos promotes Suzuki couplings for aryl group introductions with >90% regioselectivity .
  • Kinetic Control : Lower reaction temperatures (0–5°C) favor 1,2,4-triazole over 1,3,4-isomer formation .

What are the limitations of current SAR studies for this compound class?

Advanced Research Question

  • Data Gaps : Limited in vivo pharmacokinetic data (e.g., oral bioavailability, t1/2) .
  • Structural Diversity : Most studies focus on aryl/alkyl substitutions; heterocyclic variants (e.g., pyridine) are underexplored .
  • Assay Variability : Discrepancies in MIC values due to non-standardized inoculum sizes or media .

Future Directions : High-throughput screening (HTS) and fragment-based drug design (FBDD) to expand chemical space .

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